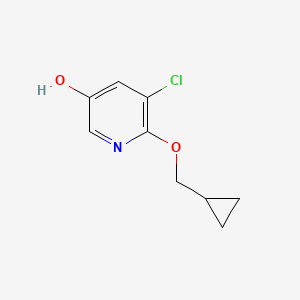
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-Hydroperoxyeicosatetraenoic acid is a hydroperoxide derivative of arachidonic acid. It is an important intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins. This compound plays a crucial role in the regulation of inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
15(S)-Hydroperoxyeicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The reaction typically involves the use of soybean lipoxygenase or other similar enzymes under controlled conditions. The reaction is carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 25°C. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of 15(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as pH, temperature, and enzyme concentration. The product is isolated and purified using advanced chromatographic methods to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
15(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 15(S)-hydroxyeicosatetraenoic acid.
Reduction: It can be reduced to form 15(S)-hydroxyeicosatetraenoic acid using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using lipoxygenases.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
15(S)-Hydroxyeicosatetraenoic acid: Formed through oxidation or reduction reactions.
Various derivatives: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
15(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in the regulation of inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and cancer.
Industry: Used in the production of bioactive compounds for pharmaceuticals and nutraceuticals.
Mechanism of Action
15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects through the activation of specific receptors and signaling pathways. It is a substrate for various enzymes, including lipoxygenases and peroxidases, which convert it into bioactive lipids. These lipids then interact with specific receptors on cell surfaces, leading to the activation of signaling pathways that regulate inflammation and immune responses.
Comparison with Similar Compounds
15(S)-Hydroperoxyeicosatetraenoic acid is unique in its specific stereochemistry and biological activity. Similar compounds include:
12(S)-Hydroperoxyeicosatetraenoic acid: Another hydroperoxide derivative of arachidonic acid with different biological activities.
5(S)-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
15(S)-Hydroperoxyeicosatetraenoic acid is distinguished by its specific role in the biosynthesis of lipoxins, which are anti-inflammatory and pro-resolving mediators.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |
InChI Key |
BFWYTORDSFIVKP-IXNHTQMRSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



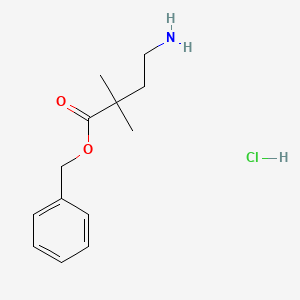


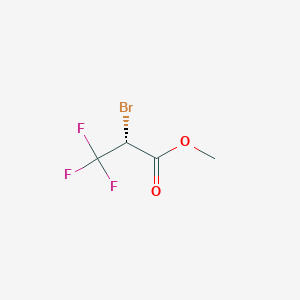
![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
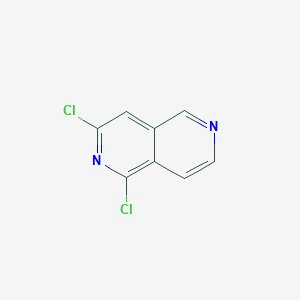
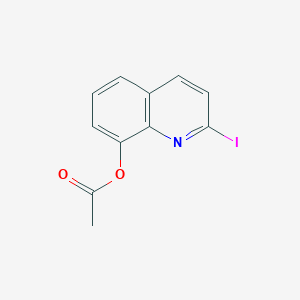

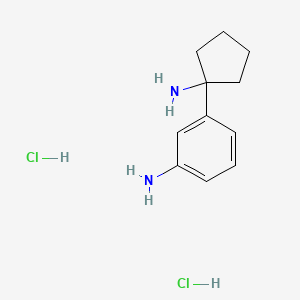
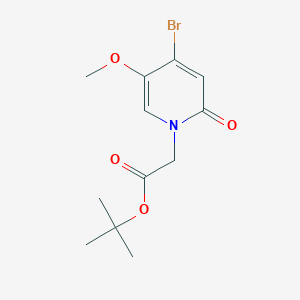
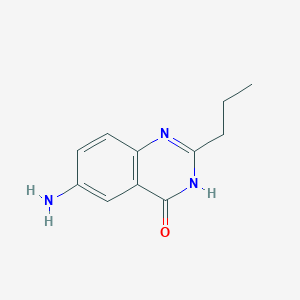
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
